Gallin
Overview
Description
Gallin is an antimicrobial peptide found in egg whites, belonging to a family of peptides known as ovodefensins. These peptides are part of the innate immune system in avian species, providing protection against microbial infections. This compound has been identified in various avian species, including chickens, turkeys, and black swans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Gallin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation due to the presence of cysteine residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents like DIC and HOBt are used in SPPS.
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation can be employed.
Major Products: The major product of these reactions is the fully synthesized and correctly folded this compound peptide, which exhibits antimicrobial activity .
Scientific Research Applications
Gallin has several scientific research applications:
Chemistry: this compound is used as a model peptide to study peptide synthesis and folding.
Biology: It serves as a tool to understand the innate immune system in avian species.
Medicine: this compound’s antimicrobial properties make it a potential candidate for developing new antibiotics.
Mechanism of Action
Gallin exerts its antimicrobial effects by interacting with the negatively charged components of bacterial membranes. The cationic sites of this compound interact electrostatically with the bacterial membrane, leading to the formation of pores. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately bacterial cell death .
Comparison with Similar Compounds
Gallin is similar to other antimicrobial peptides found in egg whites, such as meleagrin and cygnin. this compound is unique due to its specific amino acid sequence and structure, which confer distinct antimicrobial properties. Other similar compounds include:
Meleagrin: Found in turkey egg whites.
Cygnin: Found in black swan egg whites.
Avian Beta-Defensins: A broader family of antimicrobial peptides with similar functions.
Properties
IUPAC Name |
2-(3,4,5,6-tetrahydroxy-9H-xanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,15,21-24H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISBDHRUPZLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)O)OC4=C2C=CC(=C4O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203211 | |
Record name | Gallin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54750-05-9 | |
Record name | Gallin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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